molecular formula C6H9NO2 B117064 (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid CAS No. 154568-20-4

(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid

Cat. No. B117064
M. Wt: 127.14 g/mol
InChI Key: NLCBWTXCWRLPIR-UHNVWZDZSA-N
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Description

“(1R,2S)-2-Aminocyclopentanecarboxylic acid”, also known as cispentacin or 2-aminocyclopentane-1-carboxylate, belongs to the class of organic compounds known as beta amino acids and derivatives .


Synthesis Analysis

The asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid was achieved via two-step SN2 alkylation of a novel chiral nucleophilic Gly equivalent with excellent yields and diastereoselectivity .


Molecular Structure Analysis

The molecule is a beta amino acid derivative and its structure is determined by the configuration of its chiral centers . The absolute configuration of the molecule can be determined using the R/S nomenclature .


Chemical Reactions Analysis

The sequence of reactions in the synthesis includes PTC alkylation (SN2), homogeneous SN2′ cyclization followed by disassembly of the resultant Ni (ii) complex .

Scientific Research Applications

Asymmetric Synthesis and Pharmaceutical Applications

(1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic acid, a closely related compound, is pivotal in the development of hepatitis C virus (HCV) NS3/4A protease inhibitors. Its synthesis methods, including biocatalytic, catalytic, and stoichiometric approaches, are crucial for creating highly potent drugs against HCV (Sato et al., 2016).

Methodology for Synthesis

An efficient, multigram scale synthesis of 1-aminocyclopent-3-ene-1-carboxylic acid has been reported, highlighting its significance as a valuable intermediate in various chemical syntheses. The simplicity and high yield of this process underline its practicality in large-scale production (Casabona & Cativiela, 2006).

Enzymatic Synthesis Strategies

Enzymatic strategies for the synthesis of enantiopure beta- and gamma-lactams and beta- and gamma-amino acids, including (1R,2S)-2-amino-1-cyclopentanecarboxylic acid, have been developed. These methods are notable for their efficiency and selectivity, making them essential in modern pharmaceutical research (Forró, 2011).

Applications in Peptide Synthesis

The compound has been used in the synthesis of enantiomerically pure bicyclic β-amino acids, demonstrating its utility in creating complex molecular structures for potential therapeutic applications (Songis et al., 2007).

Novel NMR Chiral Solvating Agents

New compounds derived from (1R,2R)-1,2-diaminocyclohexane, which have shown promising enantiodiscriminating ability for chiral carboxylic acids in NMR spectroscopy, underscore the significance of cyclohexane derivatives in analytical chemistry (Yang et al., 2006).

properties

IUPAC Name

(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c7-5-3-1-2-4(5)6(8)9/h1,3-5H,2,7H2,(H,8,9)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCBWTXCWRLPIR-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@@H]([C@@H]1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60414982
Record name (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60414982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid

CAS RN

154568-20-4
Record name (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60414982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid
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(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid
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Reactant of Route 5
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Reactant of Route 6
(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid

Citations

For This Compound
2
Citations
EC Silva Pereira - 2019 - centaur.reading.ac.uk
Skin is the largest organ in the human body and acts as a protective barrier against exterior chemical and pathogenic agents. Because of the large surface area and easy accessibility, …
Number of citations: 1 centaur.reading.ac.uk
RFJ Pereira - 2021 - search.proquest.com
A pele é o maior órgão do corpo humano e por isso um importante e acessível meio de administração de fármacos. A entrega transdérmica de fármacos oferece inúmeras vantagens …
Number of citations: 2 search.proquest.com

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